2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)(methyl)amino)-N-methylacetamide
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Overview
Description
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) may also be analyzed .Scientific Research Applications
Radiosynthesis for Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the given chemical, has been identified as selective ligands for the translocator protein (18 kDa), crucial for in vivo imaging using positron emission tomography (PET). These compounds, like DPA-714, have been designed with a fluorine atom, facilitating labeling with fluorine-18 and enabling high-resolution imaging of biological processes related to neuroinflammation and neurodegenerative disorders (Dollé et al., 2008).
Peripheral Benzodiazepine Receptor Study
Research on fluoroethoxy and fluoropropoxy substituted compounds, including derivatives structurally analogous to the query compound, has demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) over central benzodiazepine receptors (CBRs). Such compounds have shown promising results in biodistribution studies, indicating potential applications in the study of neurodegenerative disorders through PET imaging (Fookes et al., 2008).
Neuroinflammation and Cancer Imaging
A focused library synthesis and structure-activity relationship development of 5,6,7-substituted pyrazolopyrimidines, akin to the chemical , led to identifying potent translocator protein (TSPO) ligands. These ligands, such as 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide, exhibited significant enhancements in affinity, providing an improved probe for molecular imaging of TSPO-expressing cancers, highlighting its application in cancer diagnosis and monitoring (Tang et al., 2013).
Novel Ligands for Early Biomarker Detection
Synthesis of novel pyrazolo[1,5-a]pyrimidines, structurally related to the given compound, has been explored for their binding potential to the translocator protein 18 kDa (TSPO). This protein serves as an early biomarker for neuroinflammatory processes, essential for diagnosing and understanding the progression of neurodegenerative diseases. The derivatives displayed subnanomolar affinity for TSPO, comparable to known ligands, underscoring their potential as PET-radiotracers in neuroinflammation studies (Damont et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]-methylamino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-18-13(24)8-23(2)15-11(7-19-9-20-15)16-21-14(22-25-16)10-5-3-4-6-12(10)17/h3-7,9H,8H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZHTBBAGOGAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)C1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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